molecular formula C6H12N2O12P4Y-5 B049270 Yttrium ethylenediaminetetra(methylenephosphonic acid) CAS No. 122436-39-9

Yttrium ethylenediaminetetra(methylenephosphonic acid)

Cat. No. B049270
M. Wt: 517.97 g/mol
InChI Key: SIYJWCLKTLNSHT-IEOVAKBOSA-F
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yttrium ethylenediaminetetra(methylenephosphonic acid) (Y-EDTMP) is a radiopharmaceutical agent that has been used in scientific research applications. This compound is a chelating agent that has the ability to bind with yttrium-90 (Y-90), a radioisotope that emits beta particles. Y-90 is used for targeted radiation therapy which is a promising approach for the treatment of cancer.

Mechanism Of Action

Yttrium ethylenediaminetetra(methylenephosphonic acid) binds with Y-90 and forms a complex that is selectively taken up by cancer cells. The beta particles emitted by Y-90 cause DNA damage and cell death in the cancer cells. The targeting ability of Yttrium ethylenediaminetetra(methylenephosphonic acid) reduces the exposure of healthy tissues to radiation, which reduces the side effects of radiation therapy.

Biochemical And Physiological Effects

Yttrium ethylenediaminetetra(methylenephosphonic acid) has been shown to accumulate in bone tissue, liver tissue, and prostate tissue in preclinical studies. The biodistribution of Yttrium ethylenediaminetetra(methylenephosphonic acid) is dependent on the type of cancer being treated and the route of administration. Yttrium ethylenediaminetetra(methylenephosphonic acid) has a half-life of approximately 2.7 hours, which allows for targeted radiation therapy to be administered over a short period of time.

Advantages And Limitations For Lab Experiments

The advantages of using Yttrium ethylenediaminetetra(methylenephosphonic acid) in lab experiments include its ability to selectively target cancer cells, its short half-life, and its ability to emit beta particles. The limitations of using Yttrium ethylenediaminetetra(methylenephosphonic acid) in lab experiments include the need for specialized equipment to handle radioactive materials and the potential for radiation exposure to lab personnel.

Future Directions

For the use of Yttrium ethylenediaminetetra(methylenephosphonic acid) in scientific research include the development of new chelating agents and the optimization of the synthesis method.

Synthesis Methods

The synthesis of Yttrium ethylenediaminetetra(methylenephosphonic acid) involves the reaction of ethylenediaminetetraacetic acid (EDTA) with methylenephosphonic acid (MNP) and yttrium chloride. The reaction is carried out in an aqueous solution at a pH of 6-7. The resulting product is purified using ion exchange chromatography to remove any impurities. The final product is a white powder that is soluble in water.

Scientific Research Applications

Yttrium ethylenediaminetetra(methylenephosphonic acid) has been used in scientific research applications as a radiopharmaceutical agent for targeted radiation therapy. The ability of Y-90 to emit beta particles makes it an ideal candidate for targeted radiation therapy. Yttrium ethylenediaminetetra(methylenephosphonic acid) has been used in preclinical studies for the treatment of bone metastases, liver cancer, and prostate cancer.

properties

CAS RN

122436-39-9

Product Name

Yttrium ethylenediaminetetra(methylenephosphonic acid)

Molecular Formula

C6H12N2O12P4Y-5

Molecular Weight

517.97 g/mol

IUPAC Name

N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine;yttrium-90(3+)

InChI

InChI=1S/C6H20N2O12P4.Y/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/q;+3/p-8/i;1+1

InChI Key

SIYJWCLKTLNSHT-IEOVAKBOSA-F

Isomeric SMILES

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[90Y+3]

SMILES

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Y+3]

Canonical SMILES

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Y+3]

synonyms

(90Y)-EDTMP
yttrium ethylenediaminetetra(methylenephosphonic acid)
yttrium-EDTMP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.